molecular formula C10H10BrNO B1418993 N-(5-bromo-2-methylphenyl)acrylamide CAS No. 1154729-31-3

N-(5-bromo-2-methylphenyl)acrylamide

Cat. No. B1418993
M. Wt: 240.1 g/mol
InChI Key: VIPOYHBMEUQCCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acrylamides, such as N-(5-bromo-2-methylphenyl)acrylamide, has been demonstrated using the Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity . Another study presents two alternative synthesis routes for the preparation of N-phenyl acrylamide, both based on the Schotten-Baumann reaction .


Molecular Structure Analysis

The molecular formula of N-(5-bromo-2-methylphenyl)acrylamide is C10H10BrNO . The average mass is 240.1 Da and the monoisotopic mass is 226.994568 Da .

Scientific Research Applications

Polymerization and Solubility Studies

  • N-(5-bromo-2-methylphenyl)acrylamide and similar compounds have been studied for their potential in polymerization reactions. The solubility of these compounds in various solvent compositions has been a key area of research, providing valuable data for industrial product and process design (Yao, Li, Luo, & Liu, 2010).

Synthesis Methods

  • Methods for synthesizing derivatives of N-(5-bromo-2-methylphenyl)acrylamide have been developed, focusing on efficient and environmentally benign procedures. This includes the acylation of related aniline compounds with acryloyl chloride, achieving high yields and simplicity in operation (Jia-cheng, 2012).

Corrosion Inhibition

  • Some derivatives of N-(5-bromo-2-methylphenyl)acrylamide have been explored as corrosion inhibitors. These compounds show potential in protecting metals like copper in acidic environments, showcasing their utility in industrial applications (Abu-Rayyan et al., 2022).

Spectroscopy and Molecular Property Analysis

  • Studies have also been conducted on the vibrational spectroscopy, molecular properties, and energy analysis of N-(5-bromo-2-methylphenyl)acrylamide derivatives. Such research helps in understanding the molecular behavior and potential applications of these compounds in various fields (Barım & Akman, 2021).

Tissue Engineering Applications

  • Poly(N-isopropyl acrylamide)-based scaffolds, which are closely related to N-(5-bromo-2-methylphenyl)acrylamide, have been developed for tissue engineering. These scaffolds exhibit controlled porosity and temperature-responsive properties, making them suitable for various biomedical applications (Galperin, Long, & Ratner, 2010).

Polymerization Techniques

  • Research has been focused on the controlled polymerization techniques of N-isopropylacrylamide, which is structurally related to N-(5-bromo-2-methylphenyl)acrylamide. This includes room-temperature RAFT polymerization, providing insights into the synthesis of thermoresponsive polymers used in drug delivery (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).

Future Directions

N-(5-bromo-2-methylphenyl)acrylamide and related compounds have been studied for their non-linear optical (NLO) properties and structural features . This suggests potential future directions in the field of organic materials and NLO properties.

properties

IUPAC Name

N-(5-bromo-2-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPOYHBMEUQCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methylphenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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